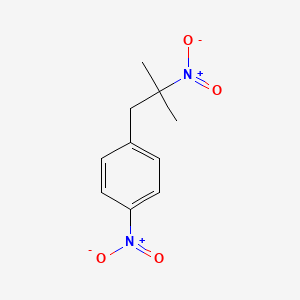

1-(2-Methyl-2-nitropropyl)-4-nitrobenzene

Description

Contextualization within Organic Nitro Compound Chemistry

Organic nitro compounds are a major class of molecules characterized by the presence of one or more nitro functional groups (-NO₂). The nitro group is strongly electron-withdrawing, a property that profoundly influences the chemical behavior of the molecule. nih.gov This electron-withdrawing nature, exerted through both inductive and resonance effects, reduces the electron density of the molecular framework. nih.gov

This reduction in electron density has several important consequences:

Activation of Aromatic Rings: In nitroarenes (aromatic compounds with a nitro group), the benzene (B151609) ring is deactivated towards electrophilic substitution but activated for nucleophilic aromatic substitution (SNAr). lkouniv.ac.in

Acidity of α-Hydrogens: In nitroalkanes, the hydrogens on the carbon atom adjacent to the nitro group (the α-carbon) are acidic. nih.gov This allows for the easy formation of carbanions, known as nitronates, which are versatile nucleophiles in organic synthesis. nih.govlkouniv.ac.in

Participation in Electron-Transfer Reactions: The electron-deficient nature of nitro compounds makes them good electron acceptors, and they frequently participate in single-electron transfer (SET) reactions. nih.govrsc.orgacs.org

The versatile reactivity of nitro compounds makes them crucial intermediates in the synthesis of a wide array of other functional groups, most notably amines, through reduction. lkouniv.ac.inorganic-chemistry.org

Structural Features and Classification as a Nitroarene and Nitroalkane

1-(2-Methyl-2-nitropropyl)-4-nitrobenzene is a molecule that uniquely embodies two distinct classifications within the family of organic nitro compounds. Its structure consists of a 4-nitrophenyl group attached to a 2-methyl-2-nitropropyl group.

| Structural Component | Classification | Key Features |

| 4-Nitrophenyl Group | Nitroarene | A benzene ring substituted with a nitro group. This part of the molecule exhibits the typical reactivity of an electron-deficient aromatic system. |

| 2-Methyl-2-nitropropyl Group | Nitroalkane | An aliphatic chain where a nitro group is attached to a tertiary carbon. This moiety lacks α-hydrogens, which influences its reactivity compared to primary or secondary nitroalkanes. |

Academic Significance and Research Trajectories

The primary academic interest in this compound lies in its formation through reactions that are of fundamental importance to mechanistic organic chemistry. Specifically, its synthesis is a key example of the reaction between nitroarenes and the anions of nitroalkanes.

One of the most significant research areas involving this compound is its formation via Vicarious Nucleophilic Substitution (VNS) or related electron-transfer pathways. VNS is a type of nucleophilic aromatic substitution where a hydrogen atom on an electron-deficient aromatic ring is replaced by a nucleophile. organic-chemistry.orgwikipedia.org This reaction is particularly effective for the alkylation of nitroarenes. wikipedia.org

The formation of this compound can be understood as the product of the reaction between a p-substituted nitroarene and the anion of 2-nitropropane (B154153). A well-studied example is the reaction of p-nitrocumene with the 2-nitropropane anion. This reaction proceeds via a radical-nucleophilic substitution mechanism (SRN1), which is initiated by the transfer of an electron from the nucleophile (2-nitropropane anion) to the nitroarene.

Detailed Research Findings:

The reaction between nitroarenes and carbanions, particularly nitronate anions, has been a fertile ground for mechanistic studies. The process often involves the generation of radical anions and radical species, leading to a chain reaction.

Table of Reaction Components:

| Reactant/Product | Role in Reaction | Chemical Name |

| Aromatic Substrate | Electron Acceptor | p-Nitrocumene |

| Nucleophile | Electron Donor / Carbanion Source | 2-Nitropropane anion |

| Product | Substitution Product | This compound |

The study of such reactions helps elucidate the competition between different mechanistic pathways, such as SNAr, SRN1, and VNS. The structure of the resulting product, this compound, provides definitive evidence for the carbon-carbon bond formation between the aromatic ring and the tertiary carbon of the nitroalkane. Research in this area focuses on understanding the factors that govern the reaction's efficiency, regioselectivity, and the stability of the radical intermediates involved.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-2-nitropropyl)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(2,12(15)16)7-8-3-5-9(6-4-8)11(13)14/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQDSPKQTUQTND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281193 | |

| Record name | 1-(2-methyl-2-nitropropyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-67-5 | |

| Record name | NSC126456 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC20701 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-methyl-2-nitropropyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of 1 2 Methyl 2 Nitropropyl 4 Nitrobenzene

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The facility and orientation of these reactions are heavily dependent on the nature of the substituents already present on the ring.

The nitration of an aromatic ring typically proceeds through a two-step mechanism. The first step involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), usually from a mixture of concentrated nitric and sulfuric acids. youtube.com This electrophile is then attacked by the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. ijrti.org This step is generally the rate-determining step of the reaction. researchgate.net In the final step, a base (such as the HSO₄⁻ ion) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. youtube.com

For 1-(2-methyl-2-nitropropyl)-4-nitrobenzene, the aromatic ring is already substituted. Any further nitration would involve the attack of a nitronium ion on this substituted ring, leading to the formation of a dinitro-substituted aromatic moiety.

The presence of substituents on a benzene (B151609) ring significantly affects both its reactivity towards electrophiles and the position (orientation) of the incoming electrophile. libretexts.orggovtpgcdatia.ac.in Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

In the case of this compound, the aromatic ring bears two substituents: a nitro group (-NO₂) at the para position and a 2-methyl-2-nitropropyl group at the ipso position.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, operating through both inductive and resonance effects. youtube.com This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore much less reactive towards electrophilic attack compared to benzene. libretexts.org For instance, nitrobenzene (B124822) is more than 10 million times less reactive than benzene in nitration reactions. libretexts.org The nitro group is a meta-director. chemguide.co.ukquora.com When an electrophile attacks the positions ortho or para to the nitro group, one of the resonance structures of the resulting arenium ion places a positive charge on the carbon atom directly attached to the positively charged nitrogen of the nitro group, which is a highly unstable arrangement. youtube.com Attack at the meta position avoids this destabilizing interaction, making it the favored pathway. youtube.com

2-Methyl-2-nitropropyl Group: This is an alkyl group, which are generally considered to be activating and ortho-, para-directing. govtpgcdatia.ac.in Alkyl groups donate electron density to the ring through an inductive effect, which stabilizes the positive charge of the arenium ion intermediate. libretexts.org This stabilization is most effective when the attack is at the ortho or para positions, as a resonance structure of the intermediate places the positive charge on the carbon bearing the alkyl group. However, the presence of an electron-withdrawing nitro group on the propyl side chain would diminish the electron-donating ability of the entire substituent. The tertiary nature of the carbon attached to the ring might also introduce steric hindrance, potentially disfavoring substitution at the ortho positions.

Given that the powerful deactivating and meta-directing effect of the existing nitro group is the dominant influence, any further electrophilic substitution on this compound would be expected to be very slow and to occur primarily at the positions meta to the nitro group (i.e., ortho to the 2-methyl-2-nitropropyl group).

| Substituent Present | Effect on Reactivity | Directing Influence |

| -NO₂ | Strongly Deactivating | Meta |

| -C(CH₃)₂CH₂NO₂ | Weakly Activating/Deactivating | Ortho, Para |

Nucleophilic Substitution Reactions on the Nitroaromatic Moiety

While the electron-rich nature of aromatic rings makes them susceptible to electrophilic attack, they are generally resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SₙAr).

The SₙAr reaction typically proceeds via a two-step addition-elimination mechanism. youtube.com In the first step, a nucleophile attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is not aromatic. youtube.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

The presence of one or more nitro groups is crucial for the stabilization of the negative charge in the Meisenheimer complex. masterorganicchemistry.com This stabilization is most effective when the nitro groups are positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. youtube.com

In this compound, the nitro group at the para position strongly activates the ring towards nucleophilic attack, particularly at the ipso-position (where the alkyl side chain is attached) if there were a suitable leaving group present at that position, or at other positions bearing a leaving group. However, the 2-methyl-2-nitropropyl group itself is not a typical leaving group in SₙAr reactions. If a different leaving group (e.g., a halogen) were present on the ring, the para-nitro group would facilitate its substitution by a nucleophile. The nitropropyl side chain would have a minor electronic influence on this process compared to the ring-bound nitro group.

Reactivity of the Nitroalkane Functionality

The 2-methyl-2-nitropropyl side chain possesses its own distinct reactivity centered on the nitroalkane group. A key feature of primary and secondary nitroalkanes is the acidity of the α-proton (the hydrogen on the carbon bearing the nitro group). The strong electron-withdrawing nature of the nitro group facilitates the removal of this proton by a base to form a nitronate anion.

However, in this compound, the carbon atom bearing the nitro group is tertiary (it is bonded to two methyl groups and a methylene (B1212753) group). As such, it has no α-protons. This structural feature precludes the typical acid-base chemistry associated with many nitroalkanes.

The nitro group itself can undergo reduction. A common transformation of aromatic nitro compounds is their reduction to the corresponding aniline (B41778). csbsju.edu This is often achieved using reagents such as tin or iron in the presence of hydrochloric acid. youtube.com It is plausible that both nitro groups in this compound could be reduced under appropriate conditions, though the aromatic nitro group is generally more readily reduced than the aliphatic one.

Reactions Involving the α-Hydrogen of the Nitropropyl Group

A key structural feature of this compound is the nature of the carbon atom attached to the aliphatic nitro group. This is a tertiary carbon, bonded to two methyl groups, the nitro group, and the benzylic methylene group. Consequently, it possesses no α-hydrogen atom.

The absence of an α-hydrogen prevents many of the characteristic reactions of primary and secondary nitroalkanes. mdpi.com These reactions typically proceed through the formation of a nitronate anion via deprotonation of the acidic α-hydrogen. nih.gov Therefore, reactions such as the Henry (nitro-aldol) reaction or simple base-catalyzed alkylations at this position are not possible for this compound.

However, the propyl group does contain reactive C-H bonds at the benzylic position (the -CH₂- group adjacent to the p-nitrophenyl ring). These benzylic hydrogens are activated due to the resonance stabilization of the resulting benzylic radical or ionic intermediates. chemistrysteps.commasterorganicchemistry.com The strong electron-withdrawing effect of the para-nitro group further influences the reactivity at this site.

Potential reactions at the benzylic position include:

Free-Radical Halogenation: In the absence of a Lewis acid catalyst, reagents like N-Bromosuccinimide (NBS) can facilitate the selective bromination at the benzylic position via a free-radical mechanism. chemistrysteps.com The stability of the intermediate benzylic radical makes this position significantly more reactive than other alkyl C-H bonds. masterorganicchemistry.com

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the benzylic carbon. chemistrysteps.commasterorganicchemistry.com Given the presence of two benzylic hydrogens, this reaction would likely convert the -CH₂- group into a carbonyl, leading to the formation of 2-methyl-2-nitro-1-(4-nitrophenyl)propan-1-one. Further oxidation under harsh conditions could potentially cleave the alkyl chain, yielding 4-nitrobenzoic acid. masterorganicchemistry.com

Radical Reactions and Electron Transfer Processes in Nitroalkanes

Both aromatic and aliphatic nitro compounds can undergo single-electron transfer (SET) to form radical anions. mdpi.com In this compound, electron transfer can occur at either the aromatic or the aliphatic nitro group, depending on the reaction conditions and the nature of the electron donor.

The reduction of nitroarenes often proceeds through the formation of a radical-ion pair. mdpi.com Electrochemical studies on nitrobenzene and its derivatives show that they can reversibly accept an electron to form a radical anion. researchgate.net The stability and subsequent reactivity of this radical anion are key to understanding the reduction pathways.

For the aliphatic portion of the molecule, the formation of a tertiary nitro anion radical is particularly significant. Research on such species has shown that they can undergo cleavage reactions. acs.org Specifically, the carbon-nitrogen bond can break, leading to the formation of a tertiary alkyl radical and a nitrite (B80452) anion (NO₂⁻). This fragmentation pathway is a characteristic reaction of tertiary nitro anion radicals. acs.org Therefore, under conditions that promote single-electron transfer, this compound could potentially decompose via cleavage of the aliphatic C-N bond.

Intramolecular Reactions Involving the Nitropropyl Group

The spatial arrangement of the functional groups in this compound allows for the possibility of intramolecular reactions. Such reactions are often favored over their intermolecular counterparts due to the proximity of the reacting centers. Under certain conditions, typically involving acid catalysis, a nitroalkane can be activated to act as an electrophile. nih.govfrontiersin.org

One plausible, albeit speculative, intramolecular pathway could involve the cyclization of the nitropropyl chain onto the electron-deficient aromatic ring. For instance, under strongly acidic conditions, protonation and dehydration of the aliphatic nitro group could generate a reactive intermediate, such as a nitrile oxide, which could then participate in an intramolecular electrophilic aromatic substitution reaction. frontiersin.org Such cyclizations are known to occur with ω-phenylalkyl nitro compounds, leading to the formation of new ring systems. nih.govfrontiersin.org The strong deactivating effect of the aromatic nitro group would, however, make such an electrophilic attack on the ring challenging.

Reduction Chemistry of Nitro Groups in the Compound

The presence of two distinct nitro groups—one aromatic and one aliphatic—makes the selective reduction of this compound a significant synthetic challenge. The choice of reducing agent and reaction conditions determines which group is reduced and to what extent. researchgate.netacs.org

Selective Reduction of Aromatic Nitro Groups

The aromatic nitro group is generally more susceptible to reduction by certain chemical reagents than the aliphatic one. This difference in reactivity allows for its selective transformation. Several methods are known to achieve the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities, including aliphatic nitro groups.

Common reagents for this purpose include:

Sodium Sulfide (B99878) (Na₂S): In the absence of water, sodium sulfide can selectively reduce an aromatic nitro group. wikipedia.org

Tin(II) Chloride (SnCl₂): Stannous chloride in an acidic medium is a classic and effective reagent for the reduction of aromatic nitro compounds to anilines, often leaving aliphatic nitro groups intact. wikipedia.org

Catalytic Transfer Hydrogenation: Certain systems using hydrogen donors like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) can sometimes achieve selectivity.

| Reagent/System | Typical Conditions | Product | Selectivity |

|---|---|---|---|

| Sodium Sulfide (Na₂S) | Anhydrous solvent | Aromatic Amine | High for aromatic nitro group |

| Tin(II) Chloride (SnCl₂) | Acidic (e.g., HCl), Ethanol | Aromatic Amine | High for aromatic nitro group |

| Iron (Fe) / Acetic Acid | Refluxing AcOH | Aromatic Amine | Generally selective for aromatic nitro group |

Selective Reduction of Aliphatic Nitro Groups

Achieving the selective reduction of the tertiary aliphatic nitro group while leaving the aromatic nitro group untouched is considerably more difficult. Many powerful reducing agents and catalytic hydrogenation methods tend to reduce both groups, often with a preference for the aromatic one. rsc.org

Methods for reducing aliphatic nitro compounds include:

Catalytic Hydrogenation: Using catalysts like Raney Nickel or Platinum(IV) oxide (PtO₂) with H₂ gas is a common method for reducing aliphatic nitro groups to amines. wikipedia.org However, these conditions will readily reduce the aromatic nitro group as well. rsc.org

Metal Hydrides: Lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines. However, it typically reduces aromatic nitro compounds to azo products, making it unsuitable for the selective formation of the corresponding aniline. wikipedia.org

Zinc (Zn) / Ammonium Chloride (NH₄Cl): This reagent combination can be used to reduce aliphatic nitro compounds to hydroxylamines. wikipedia.org

Finding a method with high selectivity for the aliphatic nitro group in this specific substrate remains a significant challenge, as most conditions that are vigorous enough to reduce the tertiary aliphatic nitro group will also reduce the more reactive aromatic nitro group.

Organocatalytic and Transition-Metal Catalyzed Reductions

A wide array of modern catalytic methods exists for the reduction of nitro compounds. researchgate.net These methods often offer high efficiency and functional group tolerance, although achieving selectivity between two different nitro groups can still be challenging.

Transition-Metal Catalysis: This is the most common approach for nitro group reduction. Catalysts are typically based on noble metals or, more recently, abundant first-row transition metals. acs.org

Palladium (Pd) and Platinum (Pt): Pd/C and PtO₂ are highly effective catalysts for the hydrogenation of both aromatic and aliphatic nitro groups using H₂ gas. wikipedia.orgrsc.org

Nickel (Ni): Raney Nickel is another robust catalyst for the complete reduction of both nitro groups.

Iron (Fe), Cobalt (Co): More economical and environmentally benign catalysts based on iron and cobalt have been developed for nitro reductions, often using transfer hydrogenation with donors like formic acid or hydrazine. organic-chemistry.org

Organocatalysis: Metal-free reduction methods are an area of growing interest. These systems avoid the use of potentially toxic and expensive heavy metals.

Hydrosilanes: Combinations of trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine have been shown to be effective for the mild, metal-free reduction of both aromatic and aliphatic nitro groups. organic-chemistry.org

Diboron Compounds: Tetrahydroxydiboron, sometimes in conjunction with an organocatalyst like 4,4′-bipyridine, can achieve chemoselective reduction of aromatic nitro compounds. organic-chemistry.org

| Catalyst/System | Reducing Agent | Scope |

|---|---|---|

| Pd/C, PtO₂, Raney Ni | H₂ (gas) | Reduces both aromatic and aliphatic nitro groups |

| Fe-based complexes | Formic Acid | Reduces aromatic nitro groups |

| HSiCl₃ / R₃N | (Hydrosilane) | Reduces both aromatic and aliphatic nitro groups |

| Tetrahydroxydiboron | (Itself) | Reduces aromatic nitro groups |

Functional Group Interconversions and Derivatization of the Compound

The presence of two nitro groups in different chemical environments—one attached to the aromatic ring and the other to a tertiary carbon—along with a benzylic methylene and two methyl groups, endows this compound with a diverse range of reactive sites. This allows for a variety of functional group interconversions and the synthesis of a wide array of derivatives.

Transformations at the Aromatic Nitro Group

The aromatic nitro group is a versatile functional handle that can undergo several key transformations, primarily through reduction and nucleophilic aromatic substitution.

Reduction Reactions: The selective reduction of the aromatic nitro group in the presence of its aliphatic counterpart is a key transformation. In a study on the closely related 1-nitro-2-(2-nitro-2-methylpropyl)-benzene, chemoselective reduction of the aromatic nitro group to an azoxybenzene (B3421426) derivative was achieved using sodium borohydride (B1222165) in methanol (B129727) with catalytic amounts of bismuth. This suggests that similar selectivity can be expected for the para-substituted isomer. Complete reduction of both nitro groups to the corresponding diamine has been accomplished using stronger reducing agents like zinc in hydrochloric acid.

The reduction of the aromatic nitro group can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species, depending on the reducing agent and reaction conditions. Common reagents for the reduction of aromatic nitro compounds to amines include catalytic hydrogenation (e.g., H₂/Pd-C), and metal/acid combinations (e.g., Sn/HCl, Fe/HCl).

Below is a table summarizing potential reduction products of the aromatic nitro group:

| Reagent/Conditions | Product |

| NaBH₄, Bi (catalytic), MeOH | 4,4'-bis(1-(2-methyl-2-nitropropyl))azoxybenzene |

| Zn, HCl | 4-(2-Methyl-2-aminopropyl)aniline |

| H₂, Pd/C | 4-(2-Methyl-2-nitropropyl)aniline |

| Sn, HCl | 4-(2-Methyl-2-nitropropyl)aniline |

Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. While the para position is occupied by the 2-methyl-2-nitropropyl group, nucleophilic substitution of the nitro group itself is a possibility under certain conditions, although it generally requires highly activated substrates and potent nucleophiles. More commonly, if a suitable leaving group were present on the ring, the nitro group would facilitate its displacement. In the absence of such a leaving group, direct displacement of the nitro group is challenging but can sometimes be achieved with powerful nucleophiles like alkoxides or thiolates under forcing conditions.

Transformations at the Aliphatic Nitro Group

The tertiary aliphatic nitro group exhibits distinct reactivity compared to its aromatic counterpart.

Nef Reaction: The Nef reaction, a classical method for converting primary and secondary nitroalkanes into aldehydes and ketones, respectively, is not operative for this compound. This is because the reaction mechanism requires the presence of at least one α-hydrogen atom to form the intermediate nitronate anion, which is subsequently hydrolyzed. The tertiary nature of the carbon atom bearing the aliphatic nitro group in the title compound, with no α-hydrogens, precludes the initiation of this reaction pathway.

Reduction: The aliphatic nitro group can be reduced to an amine using various reducing agents. Catalytic hydrogenation (e.g., with Raney Nickel) and metal hydrides like lithium aluminum hydride (LiAlH₄) are effective for this transformation. As mentioned earlier, reduction with zinc and hydrochloric acid can reduce both the aromatic and aliphatic nitro groups simultaneously.

Denitration: The removal of a tertiary nitro group, or denitration, can be achieved under specific conditions, often involving radical intermediates. For instance, treatment with tributyltin hydride and a radical initiator like AIBN can lead to the replacement of the nitro group with a hydrogen atom.

Modifications of the Methyl and Propyl Subunits

The alkyl portion of the molecule, specifically the benzylic methylene group and the gem-dimethyl groups, also offers opportunities for functionalization.

Reactions at the Benzylic Methylene Group: The methylene group adjacent to the 4-nitrophenyl ring is at a benzylic position. This position is activated towards various reactions due to the ability of the aromatic ring to stabilize radical, cationic, and anionic intermediates.

Halogenation: Free radical halogenation, for example with N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a bromine atom at the benzylic position.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic methylene group. Depending on the reaction conditions, this could potentially lead to a ketone or, with cleavage of the carbon-carbon bond, to 4-nitrobenzoic acid.

Deprotonation and Alkylation: The benzylic protons are weakly acidic and can be removed by a strong base to form a benzylic anion. This anion can then react with various electrophiles, such as alkyl halides, to introduce new substituents at this position.

Reactions of the Methyl Groups: The two methyl groups on the propyl chain are generally less reactive. However, under forcing conditions, free-radical halogenation could potentially occur, although selectivity might be an issue compared to the more activated benzylic position.

Computational Chemistry and Theoretical Studies on 1 2 Methyl 2 Nitropropyl 4 Nitrobenzene

Molecular Structure and Conformation Analysis

Computational chemistry provides powerful tools to predict the three-dimensional structure and conformational preferences of molecules. For a flexible molecule like 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene, which contains several rotatable single bonds, understanding its molecular geometry is the first step in analyzing its electronic properties and reactivity.

The ground state geometry of this compound can be determined computationally using quantum chemical methods. Techniques like Density Functional Theory (DFT), often with functionals such as B3LYP, and ab initio methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), are employed along with a suitable basis set (e.g., 6-31G* or cc-pVTZ) to find the lowest energy arrangement of atoms.

These calculations solve the Schrödinger equation for the molecule, allowing for the optimization of its geometry by minimizing the total electronic energy. The output provides precise predictions of bond lengths, bond angles, and dihedral (torsional) angles. For this molecule, key parameters would include the geometry of the benzene (B151609) ring, the orientation of the nitro groups, and the spatial arrangement of the bulky 2-methyl-2-nitropropyl substituent relative to the aromatic ring. It is expected that the aromatic nitro group will be nearly coplanar with the benzene ring to maximize resonance stabilization, although steric hindrance from the large alkyl substituent could cause some deviation. researchgate.netnih.gov

| Parameter | Description | Predicted Value |

|---|---|---|

| r(C-N)aromatic | Bond length between aromatic carbon and nitro group nitrogen | To be calculated (Å) |

| r(N-O)aromatic | Average bond length in the aromatic nitro group | To be calculated (Å) |

| r(C-C)bridge | Bond length between the aromatic ring and the propyl side chain | To be calculated (Å) |

| r(C-N)aliphatic | Bond length between the tertiary carbon and the aliphatic nitro group | To be calculated (Å) |

| ∠(O-N-O)aromatic | Bond angle of the aromatic nitro group | To be calculated (°) |

| τ(C-C-C-N) | Dihedral angle defining the orientation of the side chain | To be calculated (°) |

The presence of single bonds allows for rotation, leading to different spatial arrangements called conformers. A conformational analysis is crucial for understanding which shapes the molecule is most likely to adopt. This is typically done by systematically rotating key dihedral angles and calculating the energy of each resulting structure, a process known as a potential energy surface (PES) scan.

For this compound, the most significant rotations would be around the bond connecting the benzene ring to the propyl side chain and the bond connecting the tertiary carbon to the aliphatic nitro group. The calculations would identify various energy minima, which correspond to stable conformers, and the transition states that separate them. The relative energies of these minima indicate the population of each conformer at a given temperature. Due to the bulky nature of the tertiary nitropropyl group, it is anticipated that conformers minimizing steric clash with the aromatic ring would be significantly lower in energy.

Electronic Structure and Reactivity Predictions

Once the geometry is optimized, computational methods can be used to probe the electronic structure of the molecule, which is key to predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. For this compound, the two strongly electron-withdrawing nitro groups are expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is likely to be distributed over the electron-rich benzene ring.

| Property | Predicted Value |

|---|---|

| HOMO Energy | To be calculated (eV) |

| LUMO Energy | To be calculated (eV) |

| HOMO-LUMO Gap | To be calculated (eV) |

The distribution of electrons within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It is plotted onto the molecule's electron density surface, with colors indicating different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map is expected to show strong negative potential (red) around the oxygen atoms of both nitro groups, as they are highly electronegative. researchgate.net Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the benzene ring. researchgate.net Such maps are invaluable for predicting how the molecule will interact with other reagents, ions, or biological macromolecules. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can also be used to model the entire course of a chemical reaction involving the target molecule. By calculating the energies of reactants, products, and any intermediates, a potential energy profile for the reaction can be constructed.

A critical part of this process is locating the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides insight into the mechanism of the reaction, and its energy determines the activation energy, which governs the reaction rate. For instance, one could model the reduction of one of the nitro groups or a nucleophilic aromatic substitution reaction. These calculations would involve sophisticated algorithms to find the saddle point on the potential energy surface that corresponds to the TS. While no specific reaction pathways for this compound have been modeled in the available literature, this methodology remains a powerful predictive tool for future studies.

Computational Elucidation of Electrophilic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene chemistry. For substituted benzenes like this compound, computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into reaction mechanisms, regioselectivity, and the influence of substituents on reactivity.

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. This is due to its strong electron-withdrawing nature, which reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. Computational studies on nitrobenzene (B124822) have quantified this deactivating effect by calculating the activation energies for the electrophilic attack at the ortho, meta, and para positions. chemicalbook.comnih.gov These studies consistently show that the activation energy for the attack at the meta position is lower than at the ortho and para positions, explaining the observed meta-directing effect. nih.gov

For this compound, the presence of the 2-methyl-2-nitropropyl group at the para position relative to the existing nitro group would introduce further electronic and steric effects. Computationally, the elucidation of electrophilic substitution mechanisms would involve:

Geometry Optimization: The ground state geometries of the reactant, electrophile (e.g., NO₂⁺), intermediates (sigma complexes or Wheland intermediates), and products would be optimized using a suitable level of theory, such as B3LYP with a 6-311G(d,p) basis set.

Transition State Searching: The transition state structures connecting the reactants to the intermediates and the intermediates to the products would be located.

Energy Profile Calculation: The relative energies of all stationary points on the potential energy surface would be calculated to construct a reaction energy profile. This would allow for the determination of activation energies and reaction enthalpies.

Due to the presence of the bulky 2-methyl-2-nitropropyl group, a significant steric hindrance would be expected for an electrophilic attack at the positions ortho to this group. Therefore, computational studies would likely predict that electrophilic substitution, while generally disfavored due to the presence of two deactivating nitro groups, would preferentially occur at the positions meta to the existing nitro group and ortho to the 2-methyl-2-nitropropyl group.

Table 1: Representative Calculated Activation Gibbs Free Energies (in kcal/mol) for the Nitration of Nitrobenzene

| Position of Attack | Activation Gibbs Free Energy (kcal/mol) |

| Ortho | 5.0 |

| Meta | 4.0 |

| Para | 6.4 |

Note: Data is based on the nitration of nitrobenzene and serves as an illustrative example of the computational approach. nih.gov Similar calculations for this compound would be necessary to determine the precise effects of the second substituent.

Theoretical Investigations of Nucleophilic and Radical Processes

Nucleophilic Aromatic Substitution (SNA_r): Aromatic rings with strong electron-withdrawing groups, such as the nitro group, are susceptible to nucleophilic aromatic substitution. The presence of two nitro groups in this compound would make the aromatic ring highly electron-deficient and thus a good candidate for SNAr reactions.

Theoretical investigations into the SNAr mechanism on this compound would involve computational modeling of the addition of a nucleophile (e.g., methoxide, hydroxide) to the aromatic ring to form a Meisenheimer complex, followed by the departure of a leaving group. DFT calculations can be used to:

Determine the stability of the Meisenheimer complex.

Calculate the energy barrier for the formation and decomposition of this intermediate.

Predict the regioselectivity of the nucleophilic attack.

Given the electronic activation by the two nitro groups, a nucleophilic attack would be favored. The position of the attack would be influenced by the combined directing effects of both substituents.

Radical Processes: Computational studies can also shed light on the behavior of this compound in radical reactions. For instance, the bond dissociation energies (BDEs) of the C-H bonds in the alkyl side chain and the C-N bonds can be calculated to predict the most likely sites for radical abstraction or fragmentation. The stability of the resulting radicals can also be assessed computationally.

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and understand the electronic properties.

Computational NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry. core.ac.ukrsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular and reliable approach for this purpose. longdom.org

For this compound, the computational prediction of NMR chemical shifts would involve:

Optimization of the molecular geometry.

Calculation of the magnetic shielding tensors for each nucleus using the GIAO method.

Referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.

The predicted chemical shifts can then be compared to experimentally obtained spectra to aid in the assignment of peaks. Discrepancies between the computed and experimental values can often be explained by solvent effects or conformational dynamics, which can also be modeled computationally.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Structurally Related Compound, p-tert-butylnitrobenzene

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-H (ortho to NO₂) | 8.15 |

| Aromatic C-H (ortho to t-Bu) | 7.55 |

| Aromatic C (ipso to NO₂) | 150.0 |

| Aromatic C (ipso to t-Bu) | 155.0 |

| Aromatic C (ortho to NO₂) | 126.0 |

| Aromatic C (ortho to t-Bu) | 123.0 |

| t-Bu C (quaternary) | 35.0 |

| t-Bu C (methyl) | 31.0 |

Note: These are representative values for a similar compound and are intended to illustrate the type of data obtained from computational predictions. Actual values for this compound would require specific calculations.

Theoretical Vibrational Frequencies (IR) and Electronic Transitions (UV-Vis)

Vibrational Frequencies (IR): Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. By calculating the harmonic vibrational frequencies from the second derivatives of the energy with respect to the atomic positions, a theoretical IR spectrum can be generated.

For this compound, the calculated IR spectrum would be expected to show characteristic peaks for:

N-O stretching: Asymmetric and symmetric stretches of the nitro groups, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nih.gov

C-N stretching: Vibrations associated with the bond between the aromatic ring and the nitro groups.

Aromatic C-H and C=C stretching: Characteristic vibrations of the benzene ring.

Aliphatic C-H stretching: Vibrations from the 2-methyl-2-nitropropyl group.

Comparison of the computed spectrum with an experimental one can aid in the assignment of vibrational modes. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

Electronic Transitions (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. arxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The UV-Vis spectrum of nitroaromatic compounds is typically characterized by π→π* and n→π* transitions. The presence of the alkyl group and the second nitro group would be expected to cause shifts in the absorption bands compared to nitrobenzene.

Table 3: Representative Predicted Electronic Transitions for Nitrobenzene

| Transition | Wavelength (nm) | Oscillator Strength |

| n → π | ~330 | Low |

| π → π | ~280 | Moderate |

| π → π* | ~240 | High |

Note: This table provides typical values for nitrobenzene. The specific transitions for this compound would be influenced by its unique substitution pattern.

Advanced Analytical Techniques for Structural Elucidation and Characterization of 1 2 Methyl 2 Nitropropyl 4 Nitrobenzene

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental data, a detailed elucidation of the proton and carbon environments, as well as the analysis of the nitro groups through multinuclear NMR, is not possible.

¹H NMR for Proton Environment Elucidation

A table of expected proton NMR chemical shifts and coupling constants cannot be accurately generated.

¹³C NMR for Carbon Skeleton Determination

A table of expected carbon-13 NMR chemical shifts cannot be accurately generated.

Multinuclear NMR (e.g., ¹⁴N, ¹⁵N) for Nitro Group Analysis

Specific chemical shifts and quadrupolar coupling constants for the nitrogen atoms in the nitro groups are unavailable.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

An analysis of correlations between protons and carbons to confirm the molecular structure cannot be performed without the underlying 1D and 2D spectral data.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

While characteristic absorption bands for nitro groups (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and aromatic rings would be expected, a detailed table with specific frequencies and intensities for 1-(2-methyl-2-nitropropyl)-4-nitrobenzene cannot be provided without experimental spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and obtaining structural information about a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C10H12N2O4), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct elemental formula, distinguishing it from other potential structures with the same nominal mass.

Table 2: Theoretical and Expected HRMS Data for this compound

| Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Ion Adduct | Expected m/z |

| C10H12N2O4 | 224.0797 | [M+H]+ | 225.0870 |

| [M+Na]+ | 247.0690 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the molecular structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would provide valuable insights into the connectivity of the atoms.

Expected fragmentation pathways would likely involve the cleavage of the nitro groups and the aliphatic side chain. Common fragmentation patterns for nitroaromatic compounds include the loss of NO2 (46 Da) and NO (30 Da). The bond between the tertiary carbon of the propyl group and the benzene (B151609) ring would also be a likely site for fragmentation.

Table 3: Predicted MS/MS Fragmentation for the [M+H]+ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 225.0870 | 179.0817 | NO2 (46 Da) | Loss of a nitro group |

| 225.0870 | 151.0868 | C4H8NO2 (102 Da) | Cleavage of the propyl-nitro group |

| 225.0870 | 123.0551 | C4H8N2O4 (102 Da) | Cleavage of the entire side chain |

Coupled Techniques: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which is expected to have sufficient volatility and thermal stability, GC-MS would be an ideal method for its identification in a mixture and for purity assessment.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each component. The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint. The resulting data would include a total ion chromatogram (TIC) and the mass spectrum corresponding to the peak of the target compound.

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (U-HPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (U-HPLC), are powerful techniques for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC or U-HPLC would be a suitable method for purity determination.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of two polar nitro groups and a nonpolar alkyl-aromatic structure gives the molecule an intermediate polarity, making it well-suited for reversed-phase chromatography.

A U-HPLC method would offer higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC due to the use of smaller particle size columns. The output of an HPLC or U-HPLC analysis is a chromatogram, where the purity of the sample can be determined by integrating the area of the peak corresponding to the target compound relative to the total area of all peaks.

Table 4: Hypothetical HPLC/U-HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm for U-HPLC) |

| Mobile Phase | Gradient of water and acetonitrile (both with 0.1% formic acid) |

| Flow Rate | 0.4 mL/min (for U-HPLC) |

| Column Temperature | 40 °C |

| Detection | UV detector at a characteristic λmax (e.g., 270 nm) |

| Injection Volume | 1-5 µL |

By employing these advanced analytical techniques in a complementary fashion, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its structural integrity and purity for any subsequent scientific investigation.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and thermally stable compounds. However, direct GC analysis of many nitroaromatic compounds, including potentially this compound, can be challenging due to their low volatility and susceptibility to thermal degradation. researchgate.net To overcome these limitations, a chemical derivatization step is often employed to convert the analyte into a more volatile and thermally robust form suitable for GC analysis. nih.govresearchgate.net

A common and effective derivatization strategy for nitroaromatic compounds is the chemical reduction of the nitro groups to their corresponding amines. researchgate.net This conversion significantly increases the volatility of the molecule. For this compound, this would involve reducing both the aliphatic and aromatic nitro groups to form 4-(2-amino-2-methylpropyl)aniline. This resulting diamine derivative is more amenable to volatilization in the GC inlet without decomposition.

The separation of this derivative would typically be performed on a high-resolution capillary column. Nonpolar or medium-polarity stationary phases, such as those based on polysiloxanes (e.g., 5% phenyl-methylpolysiloxane), are generally used for this class of compounds. taylorfrancis.com Detection can be achieved using various detectors. A Flame Ionization Detector (FID) offers general sensitivity for organic compounds, but for enhanced selectivity, a Nitrogen-Phosphorus Detector (NPD) is superior as it is highly sensitive to nitrogen-containing molecules. cdc.gov The most definitive detection is achieved by coupling the GC to a Mass Spectrometer (GC-MS). GC-MS provides not only quantitative data but also crucial structural information from the mass spectrum, allowing for unequivocal identification of the derivatized compound based on its molecular ion and characteristic fragmentation patterns. nih.gov

Table 1: Typical GC Parameters for Analysis of a Derivatized Nitroaromatic Compound

| Parameter | Typical Condition | Purpose |

| Derivatization | Reduction of nitro groups to amines | To increase volatility and thermal stability for GC analysis. researchgate.net |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID) | Provides high-resolution separation of analytes. |

| Stationary Phase | 5% Phenyl-methylpolysiloxane | Offers appropriate selectivity for aromatic and amine functional groups. |

| Injector Mode | Splitless | Maximizes the transfer of analyte onto the column for trace analysis. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) | Ensures separation of compounds with different boiling points. |

| Detector | Mass Spectrometry (MS) or Nitrogen-Phosphorus (NPD) | Provides sensitive and selective detection of the target compound. cdc.gov |

Advanced Chromatographic Approaches (e.g., 2D-HPLC)

While one-dimensional High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing nitroaromatic compounds mtc-usa.commdpi.com, complex samples containing isomers, impurities, or degradation products may require a more powerful separation technique. Comprehensive two-dimensional HPLC (2D-HPLC or LC×LC) significantly enhances peak capacity and resolving power by employing two columns with different separation mechanisms. nih.gov

In a 2D-HPLC setup for analyzing a mixture containing this compound, the first dimension (¹D) could utilize a reversed-phase C18 column. This separation is based primarily on the hydrophobicity of the analytes. The effluent from the first column is collected in fractions and systematically transferred to the second dimension (²D) column. To achieve a high degree of separation, the second column should have an orthogonal, or very different, separation mechanism. nih.gov A common choice for the ²D separation of aromatic compounds is a column with a phenyl-hexyl or cyano (CN) stationary phase, which separates based on polarity and π-π interactions. mtc-usa.com

This combination of hydrophobic and polar/aromatic interaction-based separations allows for the resolution of compounds that might co-elute in a single-dimension analysis. The data is typically visualized as a 2D contour plot, where each peak represents a separated compound, providing a detailed fingerprint of the sample's composition. This approach is invaluable for impurity profiling and the characterization of complex mixtures.

Table 2: Illustrative 2D-HPLC Configuration for Nitroaromatic Analysis

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

| Separation Mode | Reversed-Phase Chromatography | Normal Phase or Aromatic Interaction Chromatography |

| Stationary Phase | C18 (octadecylsilane) | Phenyl-Hexyl or Cyano (CN) |

| Separation Basis | Hydrophobicity | Polarity and π-π interactions |

| Mobile Phase | Water/Acetonitrile gradient | Hexane/Isopropanol gradient |

| Analysis Time | Slower gradient (e.g., 30-60 min) | Fast gradient (e.g., < 1-2 min per fraction) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. It provides unambiguous data on molecular geometry, conformation, and the intermolecular interactions that govern crystal packing.

Single-Crystal X-ray Diffraction Analysis

The process begins with the growth of a high-quality single crystal of this compound, typically achieved by the slow evaporation of a solvent from a saturated solution. mdpi.com This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots with varying intensities.

By analyzing the positions and intensities of these diffracted spots, researchers can compute an electron density map of the unit cell. aps.org This map is then used to build and refine a three-dimensional model of the molecule, determining the precise coordinates of each atom. The final structural model reveals exact bond lengths, bond angles, and torsional angles. For this compound, this analysis would define the geometry of the benzene ring, the C-N and N-O bond lengths of both nitro groups, and the dihedral angle between the plane of the phenyl ring and the plane of the aromatic nitro group. This angle is known to be sensitive to the chemical environment and steric effects of neighboring groups. nih.govresearchgate.net

Crystal Packing and Intermolecular Interactions

Beyond the structure of an individual molecule, X-ray diffraction reveals how molecules are arranged relative to one another in the crystal lattice. This packing is dictated by a network of non-covalent intermolecular interactions. rsc.org For nitroaromatic compounds, several types of interactions are typically significant.

The highly polar nitro groups are major contributors to the crystal packing. Dipole-dipole interactions between the nitro groups of adjacent molecules often play a key role in the supramolecular assembly. Furthermore, the oxygen atoms of the nitro groups can act as hydrogen bond acceptors, forming weak C–H···O hydrogen bonds with hydrogen atoms from the phenyl ring or alkyl groups of neighboring molecules. researchgate.netrsc.org

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Potential Participating Groups | Significance in Crystal Packing |

| C–H···O Hydrogen Bonds | Aromatic C-H and Methyl C-H donors; Nitro group Oxygen acceptors | Creates a directional network linking molecules into chains or sheets. researchgate.netrsc.org |

| π-π Stacking | Phenyl rings of adjacent molecules | Contributes to lattice stability through orbital overlap. rsc.org |

| Dipole-Dipole Interactions | Polar nitro groups (aromatic and aliphatic) | Strong electrostatic forces that influence molecular orientation. nih.gov |

| van der Waals Forces | All atoms in the molecule | Non-directional forces contributing to overall crystal cohesion. researchgate.net |

Applications of 1 2 Methyl 2 Nitropropyl 4 Nitrobenzene in Advanced Organic Synthesis

Potential Role as a Key Intermediate for Functional Molecules

While specific examples are not readily found in current literature, the structure of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene allows for theoretical postulations of its utility as a key intermediate.

Precursor for Nitrogen-Containing Heterocyclic Compounds

The presence of two nitro groups offers synthetic handles for the construction of nitrogen-containing heterocycles. For instance, the selective reduction of one or both nitro groups to amines could be the initial step in synthesizing various heterocyclic systems. A plausible, though not explicitly documented, synthetic route could involve the reduction of the nitro groups to form 4-(2-amino-2-methylpropyl)aniline. This resulting diamine could then, in principle, be used as a building block for heterocycles like benzodiazepines or quinoxalines through condensation reactions with appropriate diketones or their equivalents. However, no specific studies detailing such transformations for this particular compound are available.

Building Block for Complex Aromatic and Aliphatic Architectures

The downstream product, 4-(2-amino-2-methylpropyl)aniline, derived from the reduction of this compound, serves as a clear indicator of its role as a building block for more complex molecules. This diamine possesses both an aromatic and an aliphatic primary amine, allowing for differential functionalization and the construction of elaborate molecular scaffolds. Another potential transformation is the elimination of nitrous acid from the 2-nitropropyl group to yield 1-(2-methylprop-1-enyl)-4-nitrobenzene, introducing an alkene functionality that can be further elaborated through various addition or cross-coupling reactions.

| Potential Transformation | Resulting Functional Group | Potential Application |

| Full Reduction of Nitro Groups | Diamine | Synthesis of polymers, ligands, and heterocyclic compounds. |

| Elimination Reaction | Alkene | Substrate for polymerization, metathesis, or addition reactions. |

Development of Novel Synthetic Methodologies Employing the Compound

There is a significant lack of specific research on the development of novel synthetic methodologies directly employing this compound. The following sections are therefore based on general principles of organic chemistry and the potential reactivity of the compound's functional groups.

Substrate in Radical Cascade and Cyclization Reactions

Nitroalkanes are known to be precursors for alkyl radicals through denitration processes. It is conceivable that this compound could serve as a substrate in radical cascade reactions. For example, the generation of a radical at the benzylic position could potentially initiate an intramolecular cyclization if a suitable radical acceptor were present in the molecule. However, there are no published studies demonstrating such a reaction with this specific compound.

Participation in Selective Catalytic Transformations

The selective catalytic reduction of one nitro group in the presence of the other would be a valuable transformation, yielding a monoamino derivative that could undergo further selective reactions. Various catalytic systems are known to achieve such selective reductions on other dinitro aromatic compounds. The application of these catalytic methods to this compound could provide access to important synthetic intermediates. Despite this potential, specific catalytic studies on this compound have not been reported in the available literature.

| Catalytic Transformation | Potential Product | Significance |

| Selective Nitro Group Reduction | 4-(2-Methyl-2-nitropropyl)aniline | Intermediate for pharmaceuticals and materials with differentiated amino groups. |

| Catalytic Hydrogenation/Transfer Hydrogenation | 4-(2-Amino-2-methylpropyl)aniline | Versatile building block for complex molecules. |

Contributions to Specialized Chemical Syntheses

Given the absence of detailed research on its applications, the specific contributions of this compound to specialized chemical syntheses remain largely unexplored and undocumented in the public domain. Its potential lies in its role as a precursor to diamines and other functionalized aromatic compounds, which are valuable in medicinal chemistry and materials science.

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

Nitroaromatic compounds are established precursors in the industrial synthesis of a wide array of agrochemicals and specialty chemicals. mdpi.comnbinno.com The presence of the nitro group allows for a variety of chemical transformations, most notably reduction to an amino group, which is a key step in the synthesis of many biologically active molecules and dyes. wikipedia.orgnih.gov

Transformation to Key Diamine Intermediate

The primary utility of this compound as an intermediate lies in the reduction of its two nitro groups to form the corresponding diamine, 4-(2-methyl-2-aminopropyl)benzene-1,2-diamine. This transformation is a critical step as aromatic amines are versatile building blocks in organic synthesis. A variety of reagents can be employed for the reduction of aromatic nitro compounds, offering flexibility in terms of reaction conditions and functional group tolerance. wikipedia.orgorganic-chemistry.org

Commonly used methods for the reduction of nitroarenes to anilines include catalytic hydrogenation and the use of metal reductants in acidic media. wikipedia.org

| Reagent/System | Description |

| Catalytic Hydrogenation | |

| H₂, Pd/C | Palladium on carbon is a widely used catalyst for the reduction of nitro groups. This method is often clean and efficient. |

| H₂, PtO₂ (Adams' catalyst) | Platinum(IV) oxide is another effective catalyst for this transformation. wikipedia.org |

| H₂, Raney Nickel | Raney Nickel is a cost-effective alternative for catalytic hydrogenation. wikipedia.org |

| Metal Reductants | |

| Fe, HCl | The Bechamp reduction using iron filings in acidic solution is a classic and industrially relevant method. |

| SnCl₂, HCl | Stannous chloride in hydrochloric acid is a common laboratory reagent for the reduction of nitroarenes. |

| Zn, NH₄Cl | Zinc dust in the presence of ammonium (B1175870) chloride can be used for the reduction to the corresponding hydroxylamine (B1172632). wikipedia.org |

The resulting diamine, with its distinct substitution pattern, can then be utilized in the synthesis of various target molecules.

Potential in Agrochemical Synthesis

While direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, its structural motifs are present in known active compounds. For instance, nitrobenzene (B124822) derivatives are precursors to a range of pesticides, including insecticides and fungicides. google.comnih.govrsc.org The diamino derivative of the title compound could serve as a scaffold for the synthesis of novel agrochemicals. For example, pyrethroid insecticides have been synthesized from nitrobenzene precursors. nih.gov The amino groups of the derived diamine can be further functionalized to introduce moieties known to impart herbicidal, fungicidal, or insecticidal activity. researchgate.netrsc.orgresearchgate.net

Application in Specialty Chemicals: Azo Dyes

Aromatic diamines are fundamental precursors in the synthesis of azo dyes. unb.ca The process typically involves a two-step reaction: diazotization of a primary aromatic amine followed by coupling with a suitable aromatic partner. The diamine derived from this compound could potentially be used to synthesize novel azo dyes with unique color properties, influenced by the substitution pattern on the benzene (B151609) ring.

A hypothetical synthesis of an azo dye from the diamine intermediate is presented below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Diazotization | One of the amino groups of the diamine is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) to form a diazonium salt. | Diazonium salt of the diamine |

| 2 | Azo Coupling | The diazonium salt is then reacted with an activated aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778) derivative, to form the azo dye. | Azo dye with a complex substituted aromatic structure |

Utilisation in the Preparation of High-Energy Materials Precursors

Polynitro aromatic and aliphatic compounds are a cornerstone in the field of energetic materials. nih.gov The presence of multiple nitro groups in a molecule contributes to a high heat of formation and a positive oxygen balance, which are key characteristics of explosives and propellants.

While this compound is not itself a high-energy material, its dinitro-substituted structure makes it a potential precursor for the synthesis of more complex and energetic molecules. The synthesis of advanced energetic materials often involves the introduction of multiple nitro groups or other energetic functionalities onto a core structure.

The existing nitro groups on the benzene ring of this compound could direct further nitration to potentially yield a trinitro or tetranitro derivative, thereby increasing its energetic properties. Furthermore, the aliphatic nitro group could also be a site for further chemical modification to introduce other energetic moieties.

The development of novel energetic materials often focuses on achieving a balance between performance (e.g., detonation velocity, density) and sensitivity (to impact, friction, and heat). Research in this area explores the synthesis of complex polycyclic and polynitro structures to achieve these desired properties. nih.gov While specific applications of this compound in this field are not documented, its structure contains the fundamental building blocks—a polynitro aromatic system—that are of interest in the design of new energetic materials.

Environmental Transformation Pathways of 1 2 Methyl 2 Nitropropyl 4 Nitrobenzene in Abiotic Chemical Systems

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

Photochemical reactions, driven by solar radiation, are expected to be a significant pathway for the transformation of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene in the environment. nih.govunifr.ch These processes can be categorized into direct photolysis and indirect photodegradation.

Direct Photolysis and Photoreduction Pathways

Direct photolysis involves the absorption of light by the molecule itself, leading to its excitation and subsequent chemical transformation. Nitroaromatic compounds are known to absorb ultraviolet (UV) radiation, which can initiate their degradation. nih.gov The presence of two nitro groups in this compound likely enhances its light-absorbing properties, making it susceptible to direct photolysis in sunlit surface waters and the atmosphere.

Upon absorption of UV light, the nitro groups can be reduced to nitroso, hydroxylamino, and eventually amino groups. nih.gov This photoreduction pathway is a common fate for nitroaromatic compounds in anoxic or reducing environments. The specific products and quantum yields for this compound would depend on factors such as the wavelength of light, the presence of other chemical species, and the environmental matrix.

Indirect Photodegradation via Reaction with Hydroxyl Radicals

In many natural systems, indirect photodegradation is a more dominant process than direct photolysis. This pathway involves the reaction of the target compound with highly reactive transient species, primarily hydroxyl radicals (•OH), which are photochemically produced in the environment. usgs.govacs.orghydrogenlink.com Hydroxyl radicals are powerful oxidizing agents that can react rapidly with a wide range of organic molecules. acs.org

The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring or hydrogen abstraction from alkyl side chains. acs.org For this compound, •OH radicals can attack the benzene (B151609) ring, leading to the formation of hydroxylated and nitrated phenolic compounds. nih.govdss.go.th Additionally, hydrogen abstraction from the 2-methyl-2-nitropropyl group could occur, initiating a different set of degradation reactions. The rate of these reactions is dependent on the concentration of both the target compound and hydroxyl radicals, as well as the specific rate constant of the reaction.

| Compound Class | Typical Second-Order Rate Constants for Reaction with •OH (M⁻¹s⁻¹) | Reference |

| Nitrobenzene (B124822) | 1.0 x 10⁹ - 3.9 x 10⁹ | acs.org |

| Dinitrobenzenes | 1.0 x 10⁸ - 1.0 x 10⁹ | acs.org |

| Nitrotoluenes | 3.0 x 10⁹ - 6.0 x 10⁹ | acs.org |

This table presents typical rate constants for the reaction of hydroxyl radicals with related nitroaromatic compounds to provide a general context for the expected reactivity of this compound.

Chemical Hydrolysis and Solvolysis Stability

Assessment of Hydrolytic Degradation under Varying pH Conditions

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound towards hydrolysis is an important factor in its environmental persistence, particularly in aquatic systems.

Nitroaromatic compounds are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). nih.gov The carbon-nitrogen bonds of the nitro groups and the carbon-carbon bonds of the benzene ring are stable and not readily cleaved by water. While extreme pH conditions (highly acidic or alkaline) can promote the hydrolysis of some nitroaromatic compounds, these conditions are not common in most natural environments. Therefore, it is anticipated that this compound would exhibit high stability towards hydrolytic degradation.

Oxidation and Reduction in Abiotic Chemical Systems

Beyond photochemical processes, this compound can undergo oxidation and reduction reactions in various abiotic chemical systems.

Reactions with Environmentally Relevant Oxidants

In addition to hydroxyl radicals, other environmentally relevant oxidants such as ozone (O₃) and nitrate (B79036) radicals (NO₃•) can contribute to the degradation of organic compounds in the atmosphere, particularly at night. However, the reactivity of nitroaromatic compounds with these oxidants is generally lower than with hydroxyl radicals.

Abiotic Reduction Pathways

In anoxic environments, such as groundwater, sediments, and water-logged soils, abiotic reduction can be a significant transformation pathway for nitroaromatic compounds. acs.orgnih.govnm.gov The nitro groups are electron-withdrawing, making them susceptible to reduction by various naturally occurring reducing agents, including:

Iron(II) minerals: Minerals containing ferrous iron (Fe(II)), such as pyrite (B73398) and magnetite, can act as electron donors for the reduction of nitroaromatic compounds. dtic.mil

Dissolved Fe(II): Aqueous Fe(II) can also reduce nitro groups, although the reaction rates are often slower than with solid-phase iron minerals. acs.org

Sulfide (B99878) minerals: Reduced sulfur species, such as hydrogen sulfide (H₂S) and sulfide minerals, can also contribute to the abiotic reduction of nitroaromatic compounds.

The reduction of the nitro groups in this compound would likely proceed sequentially, forming nitroso, hydroxylamino, and finally amino derivatives. The formation of these reduction products can significantly alter the toxicity and mobility of the original compound.

| Nitroaromatic Compound | Reducing Agent | Environment | Key Transformation Products | Reference |

| Nitrobenzene | Zero-Valent Iron | Anaerobic | Nitrosobenzene, Aniline (B41778) | dtic.mil |

| 2,4-Dinitrotoluene | Fe(II) | Anoxic | Aminonitrotoluenes, Diaminotoluene | acs.org |

| Various Nitroaromatics | Sulfide | Anoxic | Aromatic Amines | nm.gov |

This table provides examples of abiotic reduction of related nitroaromatic compounds to illustrate the potential transformation products of this compound under reducing conditions.

Abiotic Reduction Pathways in Anoxic Conditions